molecular formula C8H15N B15275754 2-Cyclopropyl-2-ethylazetidine

2-Cyclopropyl-2-ethylazetidine

Cat. No.: B15275754
M. Wt: 125.21 g/mol
InChI Key: HCFVUAZKWXVPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Azetidine (B1206935) Chemistry and Small Ring Heterocycles

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention due to their unique combination of ring strain and chemical stability. medwinpublishers.com This inherent strain, while less than that of their three-membered aziridine (B145994) counterparts, is sufficient to impart novel reactivity and conformational rigidity. Unlike the more flexible five- and six-membered ring systems, the azetidine core restricts the spatial arrangement of its substituents, a property that is highly desirable in the design of biologically active molecules. The synthesis of azetidines, however, can be challenging due to this intrinsic ring strain. medwinpublishers.com

The presence of a 2,2-disubstituted pattern on the azetidine ring introduces a quaternary center, further enhancing the structural complexity and three-dimensionality of the molecule. This substitution pattern is of particular interest in medicinal chemistry as it can lead to improved metabolic stability and potency by shielding adjacent functional groups from enzymatic degradation.

Significance of 2-Cyclopropyl-2-ethylazetidine as a Synthetic Intermediate and Molecular Scaffold

The true potential of This compound lies in its dual identity as both a versatile synthetic intermediate and a valuable molecular scaffold. The azetidine ring itself can undergo a variety of chemical transformations. The nitrogen atom can be functionalized, and the ring can be opened under specific conditions to yield highly functionalized acyclic amines, which are themselves important building blocks in organic synthesis. acs.org

The incorporation of a cyclopropyl (B3062369) group at the C2 position is a key feature that enhances the molecule's appeal. The cyclopropyl ring is a well-established "bioisostere" in medicinal chemistry, often used to replace gem-dimethyl groups or other larger alkyl substituents. Its unique electronic properties and rigid structure can lead to improved binding affinity with biological targets, enhanced metabolic stability, and altered pharmacokinetic profiles.

The combination of the ethyl and cyclopropyl groups at the same carbon atom creates a sterically demanding environment that can influence the reactivity of the azetidine ring and provide a unique conformational bias. This makes this compound a promising scaffold for the development of new chemical entities with novel biological activities.

Below is a table summarizing the key properties of the constituent functional groups that contribute to the significance of this compound.

Functional GroupKey Properties and Significance in Drug Discovery
Azetidine Ring - Provides a rigid, three-dimensional scaffold.- Can improve metabolic stability.- Acts as a versatile synthetic handle for further functionalization.
Cyclopropyl Group - Acts as a bioisostere for larger alkyl groups.- Enhances metabolic stability.- Can improve binding affinity to biological targets.- Introduces conformational rigidity.
Ethyl Group - Contributes to the lipophilicity of the molecule.- Can engage in van der Waals interactions with biological targets.
2,2-Disubstitution - Creates a quaternary center, increasing molecular complexity.- Can provide steric shielding, enhancing metabolic stability.

Overview of Current Research Trajectories for Azetidine Derivatives in Modern Organic Synthesis

Current research in azetidine chemistry is vibrant and multifaceted, with several key trends shaping the field. One major area of focus is the development of novel and efficient synthetic methods to access highly substituted and enantiomerically pure azetidines. Traditional methods often require harsh conditions or multi-step sequences. Modern approaches, such as visible-light-mediated intermolecular [2+2] photocycloadditions, are providing milder and more versatile routes to these valuable building blocks. nih.gov

Computational studies are also playing an increasingly important role in predicting the feasibility and outcome of azetidine syntheses. mit.eduthescience.dev By modeling reaction pathways and transition states, chemists can more rationally design synthetic strategies and explore a wider range of potential substrates.

Furthermore, the exploration of azetidines as key components in biologically active compounds remains a major driver of research. Azetidine-containing molecules have shown promise in a wide range of therapeutic areas, including as antibacterial and anticancer agents. medwinpublishers.comnih.gov The development of new azetidine-based scaffolds, such as this compound, is crucial for expanding the chemical space available to medicinal chemists and for the discovery of next-generation therapeutics.

The table below highlights some of the recent research trends in the synthesis and application of azetidine derivatives.

Research AreaKey Developments and Focus
Synthetic Methodology - Development of catalytic, enantioselective methods.- Use of visible-light photocatalysis for mild [2+2] cycloadditions.- Flow chemistry for scalable synthesis.
Computational Chemistry - Prediction of reaction outcomes and stereoselectivity.- In silico screening of virtual libraries of azetidine derivatives.
Medicinal Chemistry - Incorporation of azetidines into novel drug candidates.- Exploration of azetidines as bioisosteres and conformational constraints.- Synthesis of azetidine-based peptidomimetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-cyclopropyl-2-ethylazetidine

InChI

InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3

InChI Key

HCFVUAZKWXVPPN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN1)C2CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclopropyl 2 Ethylazetidine and Analogues

Strategies for Azetidine (B1206935) Ring Formation Applied to 2-Cyclopropyl-2-ethylazetidine

The construction of the azetidine ring is the cornerstone of synthesizing this compound. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern photochemical and metal-catalyzed approaches.

Cyclization Reactions and Stereoselective Synthesis

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the azetidine ring. frontiersin.org This typically involves the reaction of a γ-amino alcohol or a related precursor bearing a suitable leaving group. frontiersin.orgacs.org The stereochemistry of the starting material often dictates the stereochemical outcome of the cyclized product, making stereoselective synthesis of the precursor crucial for obtaining enantiopure azetidines. acs.org

A notable method involves the [2+2] cycloaddition of 2-aminomalonates to chalcones. This approach proceeds through a grind-promoted solvent-free Michael addition followed by an oxidative cyclization, yielding highly functionalized azetidines with excellent diastereoselectivity. nih.govacs.org Another strategy utilizes the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to produce azetidines. frontiersin.orgnih.gov

Cyclization Strategy Key Features Stereocontrol
Intramolecular SN2Utilizes γ-amino alcohols with a leaving group. frontiersin.orgDependent on the stereochemistry of the precursor. acs.org
[2+2] CycloadditionReaction of 2-aminomalonates and chalcones. nih.govacs.orgExcellent diastereoselectivity. nih.govacs.org
Intramolecular AminolysisLewis acid-catalyzed ring-opening of cis-3,4-epoxy amines. frontiersin.orgnih.govHigh regioselectivity and yield. nih.gov

Strain-Release Functionalization Approaches

The inherent ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of azetidines. acs.org This "strain-release" approach allows for the modular and divergent synthesis of functionalized azetidines. acs.orgacs.org The reaction of ABBs with various nucleophiles, including organometallic reagents, leads to the formation of 3-substituted azetidines. rsc.orgresearchgate.net This method can be extended to four-component reactions, enabling the rapid assembly of diverse azetidine structures. nih.gov

The addition of organometallic species to in situ generated azabicyclobutanes facilitates the selective formation of 3-arylated azetidine intermediates. rsc.orgresearchgate.net Furthermore, palladium-catalyzed strain-release-driven epoxidation and aziridination of bicyclo[1.1.0]butanes provides access to spirocyclic aziridines containing a cyclobutane (B1203170) motif. nih.gov

Photochemical and Photocatalytic Synthesis

Photochemical methods, particularly [2+2] photocycloadditions, offer a powerful and mild route to azetidine synthesis. springernature.comchemrxiv.org Visible-light-mediated intermolecular aza Paternò-Büchi reactions between oximes and alkenes, catalyzed by an iridium photocatalyst, have emerged as a versatile strategy. springernature.comchemrxiv.orgnih.gov This approach is characterized by its operational simplicity and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov

The Schindler group has been instrumental in developing visible-light-mediated [2+2] cycloaddition reactions for azetidine synthesis. springernature.com Their work has demonstrated that cyclic oximes can react with alkenes via a triplet energy transfer mechanism to yield functionalized azetidines. springernature.com This methodology has been extended to the divergent synthesis of 1- and 2-azetines through a [2+2]-photocycloaddition followed by a rearrangement sequence. nih.gov

Metal-Catalyzed Cyclization and Functionalization

Metal catalysis plays a pivotal role in modern azetidine synthesis, enabling efficient and selective C-N bond formation. Palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the γ-position of picolinamide-protected amines provides a direct route to azetidines. acs.orgorganic-chemistry.orgnih.gov This method features low catalyst loading and utilizes inexpensive reagents under convenient conditions. organic-chemistry.orgnih.gov

Rhodium catalysts have also been employed in the synthesis of azetidines. For instance, rhodium-catalyzed one-carbon ring expansion of aziridines offers a pathway to 2-vinyl azetidines. thieme-connect.com Additionally, rhodium-catalyzed acylnitrene transfer reactions have been explored for C-H amidation to form nitrogen-containing heterocycles. youtube.com Copper-catalyzed reactions, such as the boryl allylation of azetines, provide enantioselective access to 2,3-disubstituted azetidines. nih.govacs.org

Metal Catalyst Reaction Type Key Advantages
PalladiumIntramolecular C-H Amination acs.orgorganic-chemistry.orgnih.govLow catalyst loading, inexpensive reagents. organic-chemistry.orgnih.gov
RhodiumRing Expansion of Aziridines thieme-connect.comAccess to functionalized azetidines. thieme-connect.com
CopperBoryl Allylation of Azetines nih.govacs.orgHigh enantioselectivity. nih.govacs.org

Precursor Chemistry and Stereocontrol in this compound Synthesis

The synthesis of a specific target like this compound requires careful consideration of the precursor chemistry to install the desired cyclopropyl (B3062369) and ethyl groups at the C2 position. The stereochemical outcome of the final product is intrinsically linked to the stereocontrol exerted during the synthesis of these precursors.

Enantioselective and Diastereoselective Control Strategies

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of chiral azetidines for pharmaceutical applications. Several strategies have been developed to address this challenge.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2-substituted azetidines. nih.gov For instance, an enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent SN2 displacement, can provide chiral 2-alkyl substituted azetidines. nih.gov

Metal-catalyzed reactions also offer excellent opportunities for stereocontrol. Copper-catalyzed enantioselective [3+1]-cycloadditions between imido-sulfur ylides and enoldiazoacetates can produce tetrasubstituted 2-azetines with high enantiomeric excess. nih.gov Similarly, copper-catalyzed boryl allylation of azetines allows for the synthesis of chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.govacs.org A scalable, two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has also been reported, providing versatile alkaloid-type structures. acs.org

The development of these advanced synthetic methodologies continues to expand the toolkit available to chemists for the construction of complex and stereochemically defined azetidine-containing molecules like this compound, paving the way for the discovery of new therapeutic agents.

Green Chemistry Principles and Flow Chemistry Applications in Azetidine Synthesis

In recent years, the principles of green chemistry and the application of flow chemistry have become increasingly important in the synthesis of heterocyclic compounds, including azetidines. These approaches aim to develop more sustainable, safer, and efficient chemical processes.

Green chemistry principles are evident in the development of catalytic reactions that avoid stoichiometric reagents, the use of environmentally benign solvents, and the design of one-pot syntheses to reduce waste and improve atom economy. mdpi.com For instance, the use of organocatalysts, such as 4,6-dihydroxysalicylic acid with molecular oxygen as a co-oxidant, for the in situ generation of imines in the one-pot synthesis of cis-β-lactams represents a move towards more sustainable practices. mdpi.com Similarly, La(OTf)₃-catalyzed reactions for azetidine synthesis are effective even at catalytic loadings (5 mol%), minimizing waste from the Lewis acid promoter. frontiersin.orgfrontiersin.org

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of azetidines and their intermediates, particularly in managing hazardous reagents and improving reaction control. acs.org A notable application is the generation and functionalization of lithiated four-membered aza-heterocycles. acs.org By using flow technology, highly reactive intermediates like C3-lithiated azetidine and C2-lithiated azetine can be handled safely at temperatures significantly higher than those feasible in traditional batch processing. acs.org This methodology not only enhances safety but also allows for the use of more environmentally responsible solvents like cyclopentylmethyl ether, addressing sustainability concerns. acs.org

The synthesis of propargylic amines, which are valuable precursors for various nitrogen-containing heterocycles, has also been successfully adapted to a telescoped flow process. nih.gov This approach minimizes operator exposure to hazardous intermediates such as organic azides and provides a streamlined, on-demand route to these important building blocks. nih.gov While not a direct synthesis of azetidine, this demonstrates the power of flow chemistry to safely manage reactive species often employed in complex heterocyclic synthesis. The development of flow syntheses for 2-substituted azetines from a common precursor further highlights the efficiency and control offered by this technology. acs.org

The table below outlines the benefits of applying green chemistry and flow chemistry to azetidine synthesis.

Approach Key Principles/Advantages Examples in Azetidine/Precursor Synthesis
Green Chemistry Catalysis (organo-, Lewis acid), one-pot reactions, use of benign oxidants (O₂), atom economy. frontiersin.orgmdpi.comLa(OTf)₃-catalyzed intramolecular aminolysis; organocatalytic one-pot synthesis of β-lactams. frontiersin.orgfrontiersin.orgmdpi.com
Flow Chemistry Enhanced safety with hazardous intermediates, improved temperature control, scalability, use of greener solvents. acs.orgContinuous flow synthesis of 2-substituted azetines and 3-substituted azetidines; safe generation of propargylic amines from azides. acs.orgnih.gov

Mechanistic Investigations and Reactivity Profiles of the 2 Cyclopropyl 2 Ethylazetidine Core

Ring Strain and Conformational Analysis of the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. quora.com This inherent strain is a primary driver of its chemical reactivity, rendering it more susceptible to ring-opening reactions compared to its five- and six-membered counterparts, such as pyrrolidines and piperidines. quora.com However, it is generally more stable and easier to handle than the highly strained three-membered aziridines. quora.com

The azetidine ring is not planar and adopts a puckered conformation to alleviate some of the torsional strain. chemicalforums.com The degree of puckering and the preferred conformation are influenced by the nature and substitution pattern on the ring. For 2-cyclopropyl-2-ethylazetidine, the two substituents at the C2 position introduce considerable steric bulk. This steric hindrance will significantly influence the puckering of the ring and the orientation of the substituents. It is anticipated that the molecule will exist as a mixture of rapidly interconverting puckered conformers. The ethyl group, with its greater conformational flexibility compared to the more rigid cyclopropyl (B3062369) group, may preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Computational studies on related 2,2-disubstituted azetidines would be invaluable to precisely determine the ring puckering angle and the energetic preference for different conformers of this compound. Such studies would likely show a distribution of low-energy conformations, with the relative populations being temperature-dependent.

Stereoelectronic Effects of Cyclopropyl and Ethyl Substituents on Azetidine Reactivity

The reactivity of the this compound core is profoundly influenced by the stereoelectronic effects of the geminal substituents at the C2 position. The ethyl group primarily exerts a +I (inductive) effect, donating electron density to the C2 carbon. This effect can influence the basicity of the azetidine nitrogen and the stability of any potential cationic intermediates formed during reactions.

The cyclopropyl group, however, exhibits more complex electronic behavior. It is well-documented that a cyclopropyl group can effectively stabilize an adjacent positive charge through a phenomenon often referred to as "dancing resonance" or homoconjugation. quora.comquora.com This involves the overlap of the high-p-character Walsh orbitals of the cyclopropane (B1198618) ring with the vacant p-orbital of the carbocationic center. quora.com This conjugative stabilization is significant and can be even more effective than that provided by a phenyl group. acs.org

In the context of this compound, the cyclopropyl group's ability to stabilize a positive charge at C2 is a critical factor in its reactivity, particularly in reactions that proceed through a carbocationic intermediate, such as acid-catalyzed ring-opening. This electronic stabilization, coupled with the steric bulk of both substituents, will dictate the regioselectivity and stereoselectivity of various transformations.

SubstituentPrimary Electronic EffectInfluence on Reactivity
Ethyl+I (Inductive) EffectElectron-donating, can stabilize adjacent positive charge.
Cyclopropylσ-Donation (Homoconjugation)Strong stabilization of adjacent positive charge through overlap of Walsh orbitals.

Nucleophilic and Electrophilic Reactivity Studies on the Azetidine Nitrogen and Ring Carbons

The reactivity of the this compound core can be considered at two main sites: the azetidine nitrogen and the ring carbons.

Reactivity of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily react with electrophiles such as protons (in acidic media), alkylating agents, and Lewis acids. nih.gov Protonation or coordination of a Lewis acid to the nitrogen atom activates the azetidine ring, making it more susceptible to nucleophilic attack by weakening the C-N bonds. magtech.com.cn The basicity of the nitrogen in this compound is expected to be comparable to other 2,2-dialkylazetidines.

Reactivity of the Ring Carbons: The ring carbons of the azetidine are susceptible to nucleophilic attack, particularly after activation of the nitrogen. In the case of this compound, there are two potential sites for nucleophilic attack leading to ring-opening: the C2 and C4 carbons. The regioselectivity of this attack is governed by a combination of steric and electronic factors.

For 2-alkylazetidines, nucleophilic attack by sterically bulky or strong nucleophiles often occurs at the less substituted C4 position due to steric hindrance at the C2 position. magtech.com.cn Given the significant steric bulk of the cyclopropyl and ethyl groups at C2, it is highly probable that nucleophilic attack will preferentially occur at the C4 position. However, under conditions that favor the formation of a carbocationic intermediate at C2 (e.g., strongly acidic media), the exceptional stabilizing effect of the cyclopropyl group could promote C2-N bond cleavage, leading to products derived from attack at C2. quora.comquora.com

Reaction TypeReagentExpected Site of Reaction
N-AlkylationAlkyl halideAzetidine Nitrogen
N-AcylationAcyl chlorideAzetidine Nitrogen
Nucleophilic Ring-Opening (Steric Control)Bulky NucleophileC4 Carbon
Nucleophilic Ring-Opening (Electronic Control)Conditions favoring carbocation at C2C2 Carbon

Ring-Opening Reactions and Transformations to Other Heterocyclic Systems

The inherent ring strain of the azetidine core makes it a valuable precursor for the synthesis of other heterocyclic systems through ring-opening and subsequent transformations. quora.com For this compound, these reactions can be initiated by various reagents and proceed through different mechanisms.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, facilitating the cleavage of a C-N bond. nih.gov Cleavage of the C2-N bond would lead to a tertiary carbocation stabilized by both the ethyl and, more significantly, the cyclopropyl group. quora.comquora.com This carbocation can then be trapped by a nucleophile. For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been reported, proceeding through a carbocation intermediate. nih.gov A similar transformation could be envisioned for a suitably N-protected this compound.

Nucleophilic Ring-Opening: As discussed previously, nucleophiles can directly attack the ring carbons, leading to the formation of functionalized acyclic amines. nih.gov The regioselectivity of this process is highly dependent on the nature of the nucleophile and the reaction conditions. magtech.com.cn

Transformations to Other Heterocycles: The products of ring-opening reactions can be further manipulated to synthesize a variety of other heterocyclic systems. For example, the γ-amino alcohol resulting from the ring-opening of the azetidine could be used as a building block for the synthesis of larger rings like pyrrolidines or piperidines through subsequent cyclization reactions.

Detailed Mechanistic Elucidation of Catalyzed Azetidine Transformations

The transformations of the this compound core are often facilitated by catalysis, with Lewis acids playing a prominent role. quora.com A detailed mechanistic understanding of these catalyzed reactions is crucial for controlling their outcome.

Lewis Acid Catalysis: A Lewis acid can coordinate to the azetidine nitrogen, which significantly enhances the electrophilicity of the ring carbons and promotes C-N bond cleavage. ru.nl In the case of this compound, the coordination of a Lewis acid would likely be followed by heterolytic cleavage of the C2-N bond to form a carbocationic intermediate, given the pronounced stabilizing effect of the cyclopropyl group. quora.comquora.com The nature of the Lewis acid can influence the reaction pathway. Hard Lewis acids tend to coordinate more strongly to the nitrogen, leading to more efficient activation. nih.gov

A plausible mechanism for a Lewis acid-catalyzed ring-opening with a nucleophile (Nu⁻) is as follows:

Coordination of the Lewis acid (LA) to the azetidine nitrogen.

Cleavage of the C2-N bond to form a tertiary carbocation stabilized by the cyclopropyl and ethyl groups, and the [LA-N]⁻ species.

Attack of the nucleophile on the carbocationic center.

Workup to remove the Lewis acid and yield the ring-opened product.

The stereochemical outcome of such reactions would depend on the lifetime of the carbocationic intermediate and the mode of nucleophilic attack. The presence of the chiral center at C2 could also induce diastereoselectivity in the products.

Further detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the intricacies of catalyzed transformations of this compound and to harness its synthetic potential.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Cyclopropyl 2 Ethylazetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 2-Cyclopropyl-2-ethylazetidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.

Multidimensional NMR Techniques for Connectivity and Configuration

To fully resolve the structure of this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are required.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include a complex multiplet for the cyclopropyl (B3062369) ring protons at high field (typically 0.2-1.0 ppm), signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), and distinct signals for the protons on the azetidine (B1206935) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom. The quaternary C2 carbon, being substituted with a cyclopropyl and an ethyl group, would appear at a characteristic downfield shift. The carbons of the azetidine ring and the ethyl and cyclopropyl groups would also have predictable chemical shifts.

2D NMR Techniques: To establish unambiguous connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, confirming, for instance, the coupling between the methylene and methyl protons of the ethyl group and the connectivity of protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help in determining the relative stereochemistry and preferred conformation of the substituents at the C2 position.

Expected ¹H and ¹³C NMR Data for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Multiplicity / Notes
Azetidine-NH 1.5 - 2.5-Broad singlet
Azetidine-C2 -60 - 70Quaternary carbon, no attached proton
Azetidine-CH₂ -32.0 - 2.525 - 35Multiplet
Azetidine-CH₂ -43.2 - 3.845 - 55Multiplet
Ethyl-CH₂ -CH₃1.4 - 1.825 - 35Quartet
Ethyl-CH₂-CH₃ 0.8 - 1.28 - 12Triplet
Cyclopropyl-CH 0.8 - 1.315 - 25Multiplet
Cyclopropyl-CH₂ 0.2 - 0.75 - 15Multiplets

Dynamic NMR for Conformational Behavior

The four-membered azetidine ring is subject to ring-puckering, and the nitrogen atom undergoes pyramidal inversion. nist.gov These conformational dynamics can be studied using variable temperature (VT) NMR, also known as dynamic NMR (DNMR).

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the azetidine ring protons. At high temperatures, rapid interconversion between different puckered conformations and nitrogen invertomers would lead to averaged, sharp signals. As the temperature is lowered, this interconversion slows down. If the energy barrier is high enough, the exchange may become slow on the NMR timescale, leading to the decoalescence of the averaged signals into separate signals for the axial and equatorial protons of the non-planar ring. Analysis of the coalescence temperature and line shape allows for the calculation of the activation energy (ΔG‡) for these conformational processes. This provides valuable insight into the flexibility and conformational preferences of the strained ring system.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₇N) with high confidence, distinguishing it from other isobaric compounds. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the protonated molecule [M+H]⁺ in the gas phase.

Expected HRMS Data for this compound

IonCalculated m/z
[C₉H₁₇N + H]⁺140.1434
[C₉H₁₇N + Na]⁺162.1253

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed information about the molecule's structure and connectivity.

The fragmentation of 2,2-disubstituted azetidines is expected to proceed through several characteristic pathways:

Ring Opening: The strained four-membered ring can undergo cleavage, typically initiated by the loss of a substituent from the C2 position.

Loss of Substituents: The primary fragmentation event would likely be the loss of the ethyl group (C₂H₅•, 29 Da) or the cyclopropyl group (C₃H₅•, 41 Da) from the C2 position via alpha-cleavage, leading to stable iminium ions. The loss of the larger substituent is often preferred.

Retro-Cycloaddition: A characteristic fragmentation pathway for four-membered rings is a [2+2] retro-cycloaddition, which would lead to the formation of an imine and an alkene.

Expected Key MS/MS Fragments for [C₉H₁₇N + H]⁺

Fragment m/zProposed Structure / Loss
111[M+H - C₂H₄]⁺ (Loss of ethene from the ethyl group or ring)
98[M+H - C₃H₆]⁺ (Loss of propene from the cyclopropyl ring)
84[M+H - C₄H₇]⁺ (Loss of ethylcyclopropane)
70[M+H - C₅H₁₁]⁺ (Further fragmentation)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, key absorption bands would include:

N-H Stretch: A moderate to weak absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the azetidine ring. This band may be broad due to hydrogen bonding.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and the azetidine ring. A characteristic feature would be the C-H stretching vibrations of the cyclopropyl ring, which typically appear at higher frequencies (3050-3100 cm⁻¹).

N-H Bend: A moderate absorption band in the region of 1590-1650 cm⁻¹ corresponding to the N-H bending vibration.

C-N Stretch: A moderate absorption in the fingerprint region (1100-1250 cm⁻¹) associated with the C-N bond stretching of the azetidine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the non-polar nature of many of the bonds, certain vibrations might be more intense in the Raman spectrum than in the IR spectrum. The symmetric vibrations of the cyclopropyl ring and the C-C backbone of the ethyl group would be expected to show strong Raman scattering.

Expected Vibrational Spectroscopy Data

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibration Type
N-H (Azetidine)3300 - 34003300 - 3400Stretch
C-H (Cyclopropyl)3050 - 31003050 - 3100Stretch
C-H (Alkyl)2850 - 29802850 - 2980Stretch
N-H (Azetidine)1590 - 1650WeakBend
C-N (Azetidine)1100 - 1250ModerateStretch
Ring Puckering< 1000< 1000Ring Deformation

Chiroptical Spectroscopic Methods (e.g., ECD, ORD) for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques for this purpose. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

The general approach for determining the absolute configuration of a chiral molecule like this compound using chiroptical spectroscopy involves a synergistic combination of experimental measurements and quantum chemical calculations. chemrxiv.orgchemrxiv.org

Methodology:

Experimental Spectra Acquisition: The ECD and ORD spectra of an enantiomerically pure or enriched sample of this compound would be recorded. The ECD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength, while the ORD spectrum measures the rotation of the plane of polarized light as a function of wavelength.

Quantum Chemical Calculations: For each significant conformer of a chosen enantiomer (e.g., (S)-2-Cyclopropyl-2-ethylazetidine), the ECD and ORD spectra are calculated using time-dependent density functional theory (TD-DFT). nih.gov These calculations provide a theoretical spectrum for a molecule with a known absolute configuration.

Spectral Comparison: The calculated spectrum is then compared with the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the synthesized or isolated compound.

While no specific experimental or computational ECD/ORD studies have been published for this compound itself, the methodology is well-established for a wide range of chiral molecules, including other heterocyclic systems. For instance, computational ECD spectra have been successfully used to assign the absolute configurations of complex natural products and synthetic chiral compounds. nih.govnih.gov

Table 1: Illustrative Data for ECD and ORD Analysis of a Hypothetical (S)-2-Cyclopropyl-2-ethylazetidine Sample

ParameterExperimental ValueCalculated Value (TD-DFT)
ECD
λmax 1 (nm)215218
Δε 1 (L·mol⁻¹·cm⁻¹)+2.5+2.8
λmax 2 (nm)195198
Δε 2 (L·mol⁻¹·cm⁻¹)-1.8-2.1
ORD
Specific Rotation [α]D²⁵ (deg)+45.3+48.9

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/precursors)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For a molecule like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy is to synthesize a crystalline derivative. This could involve, for example, the formation of a salt with a chiral acid or the introduction of a functional group that promotes crystallization, such as a p-bromobenzoyl group.

Methodology:

Crystallization: A suitable crystalline derivative of this compound is prepared and single crystals are grown.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected electronically.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the electron density map of the molecule. This map is then refined to obtain the precise positions of all atoms.

While the crystal structure of this compound has not been reported, the structures of numerous other substituted azetidines have been determined by X-ray crystallography, confirming their molecular connectivity and stereochemistry. chemrxiv.org For example, X-ray analysis has been used to prove the structure of pyrazole (B372694) derivatives synthesized from N-Boc azetidine-2-carboxylic acids. chemrxiv.org These studies demonstrate the utility of X-ray crystallography in confirming the outcomes of synthetic transformations and unambiguously establishing the stereochemistry of complex azetidine-containing molecules.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1367.5
Z4
R-factor0.045

Theoretical and Computational Chemistry Studies on 2 Cyclopropyl 2 Ethylazetidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-cyclopropyl-2-ethylazetidine at the atomic level. These calculations can predict molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for studying azetidine (B1206935) derivatives due to its balance of computational cost and accuracy. researchgate.net For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31++G(d,p) or 6-311++G(d,p)), can be employed to determine a range of properties. researchgate.netnih.gov

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Non-Linear Optical (NLO) Properties: Predicting properties like hyper-polarizability, which are of interest for materials science applications. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted Value/CharacteristicSignificance
Optimized GeometryPuckered azetidine ring with specific bond lengths and angles for the cyclopropyl (B3062369) and ethyl groups.Provides the foundational structure for all other computational analyses.
HOMO-LUMO GapA specific energy value (e.g., in eV) that indicates the molecule's reactivity.A smaller gap suggests higher reactivity.
MEP SurfaceNegative potential around the nitrogen atom, positive potential around the hydrogens.Indicates the nitrogen is a likely site for electrophilic attack.
Dipole MomentA vector quantity indicating the overall polarity of the molecule.Influences intermolecular interactions and solubility.

This table represents the types of data that would be generated from DFT calculations.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise energetic and spectroscopic predictions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data. For this compound, these methods would be particularly useful for:

Accurate Energy Calculations: Obtaining highly accurate single-point energies for different conformers to establish a reliable energy landscape.

Vibrational Frequency Predictions: Simulating infrared (IR) and Raman spectra to aid in the experimental characterization of the molecule. researchgate.net Calculated vibrational frequencies are often scaled to better match experimental values. researchgate.net

NMR Chemical Shift Predictions: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach to compute ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Conformational Analysis and Energy Landscapes via Computational Methods

The flexibility of the azetidine ring and the rotational freedom of the cyclopropyl and ethyl substituents mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial.

Computational methods can be used to perform a systematic search of the conformational space. This involves rotating the substituents and analyzing the resulting energy changes. The energy landscape can be visualized as a potential energy surface, where minima correspond to stable conformers and saddle points represent transition states between them. nih.gov Studies on similar cyclic compounds, like cyclo-octane, have revealed surprisingly complex energy landscapes that can be mapped using these techniques. nih.gov For instance, the conformational behavior of cyclopropyl methyl ketone has been successfully studied using molecular orbital calculations to determine the most stable conformer. uwlax.edu

Reaction Pathway Elucidation and Transition State Analysis for Azetidine Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving azetidines. nih.govacs.org For this compound, this could involve studying reactions such as ring-opening, N-alkylation, or transformations of the substituents.

By modeling the reaction pathway, chemists can:

Identify Intermediates and Transition States: Locate the structures of all species involved in the reaction. nih.govfrontiersin.org

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which provides insight into the reaction kinetics. nih.govacs.org

For example, DFT calculations have been used to investigate the transition states in the ring-opening of azetidinium salts, revealing the network of interactions that stabilize the transition state and influence enantioselectivity. acs.org Similarly, calculations on the intramolecular aminolysis of epoxy amines to form azetidines have shown how catalysts can alter the energy of transition states to favor the formation of the four-membered ring over other products. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies

While quantum chemical calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide a picture of how this compound behaves over time in a more realistic environment, such as in a solvent or interacting with other molecules. nih.govmdpi.com

MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the interatomic forces. nih.govrsc.org For this compound, MD simulations could be used to:

Study Conformational Dynamics: Observe the transitions between different conformations in real-time and determine their relative populations at a given temperature.

Analyze Solvation Effects: Understand how solvent molecules arrange around the solute and how this affects its structure and dynamics. nih.gov

Simulate Interactions with Biomolecules: If the molecule has potential biological activity, MD simulations can model its binding to a target protein, providing insights into the binding mode and affinity. nih.gov

A study on a proline analogue, azetidine-2-carboxylic acid, used MD simulations to understand its effect on peptide conformations, demonstrating the power of this technique to probe the dynamic behavior of azetidine-containing molecules. nih.gov

In Silico Prediction of Spectroscopic Parameters and Reactivity

Computational methods allow for the in silico (computer-based) prediction of various properties before a compound is synthesized.

Spectroscopic Parameters: As mentioned in section 5.1.2, IR, Raman, and NMR spectra can be simulated. researchgate.net UV-Vis spectra can also be predicted using time-dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. researchgate.net

Reactivity Descriptors: Beyond the HOMO-LUMO gap, other reactivity indices can be calculated from the results of quantum chemical calculations. Fukui functions, for example, can provide more detailed information about the local reactivity at different atomic sites within the molecule, indicating which areas are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net Computational models have been successfully used to predict the reactivity of compounds in forming azetidines. mit.edu

Table 2: In Silico Predictable Parameters for this compound

ParameterComputational MethodPredicted Information
IR/Raman SpectraDFT/Ab Initio Frequency CalculationsVibrational modes, characteristic peaks for functional groups.
NMR SpectraGIAO, DFT¹H and ¹³C chemical shifts, aiding in structure elucidation.
UV-Vis SpectrumTD-DFTElectronic transition energies and wavelengths (λmax).
Fukui FunctionsDFTAtom-specific reactivity towards electrophiles and nucleophiles.
Reaction BarriersDFT/Ab Initio Transition State SearchKinetic feasibility of potential chemical transformations.

This table illustrates the range of parameters that can be predicted computationally.

2 Cyclopropyl 2 Ethylazetidine As a Scaffold in Advanced Chemical Synthesis and Medicinal Chemistry Research

Design and Synthesis of Novel Azetidine (B1206935) Derivatives Based on the 2-Cyclopropyl-2-ethylazetidine Core

The synthesis of novel derivatives from the this compound core is a cornerstone of its application in medicinal chemistry. The inherent reactivity of the azetidine ring, driven by its strain, allows for a variety of chemical transformations. rsc.org Synthetic strategies often focus on the functionalization of the nitrogen atom or the carbon atoms of the ring.

One common approach involves the N-alkylation or N-acylation of the azetidine nitrogen. For instance, reacting this compound with various electrophiles such as alkyl halides or acyl chlorides can introduce a wide range of substituents, thereby modulating the compound's physicochemical properties. nih.govorientjchem.org Another strategy is the modification of the substituents at the C2 position, although this is generally more complex and often requires de novo synthesis of the ring.

The synthesis of functionalized azetidines can be challenging, but several methods have been developed to access these structures. researchgate.net These include intramolecular cyclization reactions, [2+2] cycloadditions, and strain-release functionalization of bicyclic precursors. rsc.orgmdpi.com For example, the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, has been utilized for the synthesis of azetidines. rsc.orgresearchgate.net More recent advancements have focused on developing enantiocontrolled syntheses to produce stereopure azetidines, which is crucial for studying stereo-structure-activity relationships. nih.gov

The table below showcases examples of synthetic strategies that can be adapted for the derivatization of a this compound core, based on established azetidine chemistry.

Reaction Type Reagents and Conditions Resulting Moiety Potential Application
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN)N-Substituted azetidineModulation of solubility and lipophilicity
N-AcylationAcyl chloride or anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2)N-Amide derivativeIntroduction of hydrogen bond acceptors
Reductive AminationAldehyde or ketone, Reducing agent (e.g., NaBH(OAc)3)N-Substituted alkylamineExpansion of chemical space
Ring-Opening ReactionsNucleophiles (e.g., thiols, amines) under specific conditionsFunctionalized amino alcoholsCreation of linear scaffolds with stereocenters

Strategies for Incorporating the Azetidine Moiety into Complex Molecular Architectures

The integration of the this compound moiety into larger, more complex molecules is a key strategy for developing compounds with novel biological activities. The rigid and three-dimensional nature of the azetidine ring can serve as a valuable conformational constraint within a larger scaffold. nih.gov

Several synthetic approaches can be employed to achieve this incorporation:

As a building block: Pre-synthesized this compound can be used as a nucleophile (via the nitrogen atom) or an electrophile (if appropriately functionalized) in coupling reactions. This allows for its direct attachment to other molecular fragments.

Via cycloaddition reactions: As mentioned earlier, [2+2] cycloaddition reactions can be used to construct the azetidine ring as part of a larger molecular framework. rsc.orgmdpi.com

Ring-closing metathesis: This powerful reaction can be used to form azetidine-fused bicyclic or macrocyclic systems, offering access to unique and complex architectures. nih.gov

The choice of strategy depends on the desired final structure and the available starting materials. The ability to incorporate the azetidine ring in a controlled and predictable manner is essential for the systematic exploration of chemical space.

Structure-Activity Relationship (SAR) Methodologies in Azetidine-Containing Compounds

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For azetidine-containing compounds, including those derived from the this compound core, specific SAR methodologies are employed to guide the optimization of lead compounds. nih.gov

SAR studies on azetidine derivatives often focus on:

Substitution on the azetidine nitrogen: The nature of the substituent on the nitrogen atom can significantly impact potency, selectivity, and pharmacokinetic properties.

Stereochemistry: The stereoisomers of substituted azetidines can exhibit vastly different biological activities. Therefore, the synthesis and evaluation of individual stereoisomers are crucial. nih.gov

Computational SAR Approaches

Computational methods play an increasingly important role in modern drug discovery. In the context of azetidine-containing compounds, computational SAR approaches can accelerate the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of azetidine derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.

Molecular Modeling: Techniques such as molecular docking can be used to predict the binding mode of azetidine-containing ligands to their target proteins. researchgate.net This provides insights into the key interactions that govern binding affinity and can guide the design of more potent inhibitors. Recent studies have successfully used computational modeling to guide the synthesis of azetidines, predicting which reactants will successfully form these challenging ring systems. mit.edu

Library Synthesis and High-Throughput Screening for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the synthesis of compound libraries is a powerful strategy. nih.govacs.org Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse molecules from a common core. nih.gov

Parallel Synthesis: This technique allows for the rapid synthesis of a large number of related compounds in parallel, facilitating the exploration of a wide range of substituents.

High-Throughput Screening (HTS): The synthesized libraries can then be screened against a panel of biological targets using HTS assays. rsc.org This allows for the rapid identification of "hits" with desired biological activity, which can then be further optimized. The combination of library synthesis and HTS is a cornerstone of modern drug discovery and is highly applicable to the exploration of the this compound chemical space. nih.govacs.org

Ligand Design and Computational Docking Studies for Biological Targets (In Silico/In Vitro Focus)

The design of ligands that bind specifically and with high affinity to a biological target is a central goal of medicinal chemistry. For the this compound scaffold, computational docking studies are instrumental in the rational design of new ligands. researchgate.net

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. rjptonline.org This information is invaluable for:

Identifying key interactions: Docking studies can reveal the specific amino acid residues that interact with the ligand, providing a roadmap for designing modifications that enhance binding.

Predicting binding affinity: While not always perfectly accurate, docking scores can provide a relative ranking of the binding affinities of different ligands, helping to prioritize which compounds to synthesize.

Virtual screening: Large virtual libraries of compounds based on the this compound core can be screened computationally against a target of interest, allowing for the identification of potential hits without the need for extensive synthesis and testing.

Rational Scaffold Design Principles

The this compound scaffold itself embodies several key principles of rational scaffold design.

Three-Dimensionality: The non-planar nature of the azetidine ring provides access to three-dimensional chemical space, which is often associated with improved selectivity and pharmacokinetic properties compared to flat aromatic scaffolds.

Novelty: As a less explored scaffold compared to more common rings like piperidine (B6355638) or pyrrolidine, it offers the potential for novel intellectual property.

Tunability: The scaffold can be readily functionalized at the nitrogen atom and potentially at other positions, allowing for fine-tuning of its properties.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. The unique structural features of the this compound scaffold make it an intriguing component for the design of new pharmacophore models.

The azetidine ring, a four-membered heterocycle, provides a rigid core that can introduce novel three-dimensional diversity into compound libraries. acs.orgnih.gov This is particularly valuable for developing agents that target the central nervous system (CNS), where specific spatial arrangements are often required for activity. acs.orgnih.gov The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or be functionalized to introduce a variety of substituents, allowing for the fine-tuning of interactions with biological targets. ub.bw

The cyclopropyl (B3062369) group, a three-membered carbocycle, offers several advantages in drug design. It can enhance metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl groups. hyphadiscovery.comnih.gov The cyclopropyl ring can also serve as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or phenyl groups, potentially improving a compound's pharmacokinetic profile. nih.govdomainex.co.uk Furthermore, the rigid nature of the cyclopropyl group can help to lock a molecule into a specific conformation, which can be beneficial for binding to a target receptor. acs.orgnih.gov

When combined in the this compound scaffold, these two ring systems create a compact and rigid structure with well-defined exit vectors for further chemical modification. In pharmacophore modeling, the key features of this scaffold would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the azetidine ring.

Hydrophobic Features: The cyclopropyl and ethyl groups.

Defined Spatial Geometry: The fixed orientation of the substituents on the azetidine ring.

Virtual screening of compound libraries containing the this compound scaffold could be employed to identify potential inhibitors for a variety of biological targets. sci-hub.sejksus.org For instance, in a search for novel enzyme inhibitors, the scaffold could position key functional groups in a manner that complements the active site of the enzyme. The combination of rigidity and three-dimensionality can lead to higher binding affinities and selectivities. nih.gov

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

FeatureDescriptionPotential Role in Molecular Recognition
Azetidine NitrogenA basic nitrogen atom within a four-membered ring.Can act as a hydrogen bond acceptor or a point of attachment for further functionalization.
Cyclopropyl GroupA rigid, three-membered carbocyclic ring.Provides a defined hydrophobic interaction and can act as a conformational lock. May enhance metabolic stability.
Ethyl GroupA small, flexible alkyl chain.Contributes to hydrophobic interactions and can be modified to explore the binding pocket.
StereochemistryThe chiral center at the C2 position of the azetidine ring.Allows for stereospecific interactions with the target, potentially leading to improved potency and selectivity.

Applications in Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold possesses several characteristics that make it a promising platform for the development of such probes. nih.gov

The structural rigidity and defined stereochemistry of the scaffold can contribute to the high selectivity required for a chemical probe. By functionalizing the azetidine nitrogen or the ethyl group, a variety of reporter groups, such as fluorescent dyes or affinity tags, can be introduced. researchgate.net This would allow for the visualization and isolation of the target protein.

For example, a fluorescent probe based on the this compound scaffold could be synthesized to study the localization and dynamics of a particular enzyme or receptor within living cells. The scaffold would serve as the core recognition element, while an attached fluorophore would provide the means of detection.

The metabolic stability conferred by the cyclopropyl group is also a significant advantage in probe development, as it can lead to a longer half-life of the probe within the biological system, allowing for more extended observation periods. hyphadiscovery.comnih.gov

Table 2: Illustrative Design of a Chemical Probe Based on the this compound Scaffold

ComponentExample MoietyFunction
Scaffold This compoundProvides the core structure for target recognition and imparts favorable physicochemical properties.
Warhead AcrylamideForms a covalent bond with a specific residue on the target protein, enabling irreversible labeling.
Linker Polyethylene glycol (PEG)Provides spacing and improves solubility of the probe.
Reporter Tag FluoresceinAllows for visualization of the probe-target complex via fluorescence microscopy.

Emerging Research Avenues and Future Perspectives for 2 Cyclopropyl 2 Ethylazetidine Research

Development of Novel Catalytic Systems for Azetidine (B1206935) Functionalization

The functionalization of the azetidine ring is a key area of research, driven by the need to access a diverse range of derivatives for various applications. rsc.org Recent advancements have focused on the development of novel catalytic systems that can selectively activate and modify the azetidine core.

One promising approach involves the use of transition metal catalysis. For instance, palladium-catalyzed C(sp³)–H amination has been demonstrated as a viable method for the synthesis of azetidines through intramolecular cyclization. rsc.org This strategy could be adapted for the late-stage functionalization of the 2-cyclopropyl-2-ethylazetidine scaffold. Furthermore, nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling reactions have been successfully employed for the functionalization of azetidines derived from the strain-release of 1-azabicyclo[1.1.0]butane (ABB). acs.orgnih.gov This method, which demonstrates excellent functional group tolerance, could potentially be applied to introduce aryl or vinyl groups at the C3 position of the this compound ring. acs.orgnih.gov

Photoredox catalysis has also emerged as a powerful tool for azetidine synthesis and functionalization. The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers an efficient route to functionalized azetidines. rsc.orgrsc.org Visible-light-induced aza-Paternò–Büchi reactions, utilizing photocatalysts like Ir(III) complexes, have been developed for the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org This approach could be explored for the synthesis of novel this compound analogues.

Catalytic SystemReaction TypePotential Application for this compound
Palladium(II) CatalysisIntramolecular C(sp³)–H AminationSynthesis of the core ring structure or further functionalization. rsc.org
Nickel CatalysisSuzuki Csp²–Csp³ Cross-CouplingIntroduction of aryl/vinyl groups at the C3 position. acs.orgnih.gov
Iridium(III) PhotocatalysisAza-Paternò–Büchi ReactionSynthesis of novel analogues with varied substitution patterns. rsc.orgrsc.org
Titanium(IV) MediationKulinkovich-type CouplingSynthesis of spirocyclic azetidines. rsc.org
Gold CatalysisOxidative CyclizationSynthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has become a transformative technology in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and scalability. bohrium.comnih.gov The integration of flow chemistry with automated synthesis platforms presents a significant opportunity for the efficient synthesis and derivatization of this compound.

Continuous-flow processes can facilitate reactions that are challenging to control in batch, such as those involving highly reactive intermediates or exothermic transformations. uc.pt For the synthesis of the this compound core, flow reactors could enable precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purities. springerprofessional.de For example, a flow process for the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas has been developed for the synthesis of cyclobutanones, a strategy that could be conceptually adapted for azetidine synthesis. rsc.org

Furthermore, the use of packed-bed reactors with reusable catalysts, such as the Amberlyst-35 resin used in the synthesis of cyclopropyl (B3062369) carbonyl compounds, can streamline the synthesis and purification process. mdpi.com Such a system could be designed for the continuous production of this compound or its derivatives. The combination of flow chemistry with in-line purification and analysis techniques would enable the rapid generation of a library of analogues for screening purposes. uc.pt

Flow Chemistry AdvantageRelevance to this compound Research
Precise reaction controlImproved yields and selectivity in the synthesis of the core structure. springerprofessional.de
Enhanced safetyHandling of potentially hazardous reagents and intermediates. nih.gov
ScalabilityEfficient production of larger quantities for further studies. springerprofessional.de
AutomationRapid synthesis of a library of derivatives for structure-activity relationship studies. uc.pt

Advancements in Stereoselective Synthesis of Complex Azetidine Scaffolds

The stereochemistry of azetidine derivatives is crucial for their biological activity. Therefore, the development of stereoselective methods for the synthesis of complex azetidine scaffolds, including those containing the this compound motif, is of paramount importance. researchgate.net

Recent advances in this area include the stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly substituted methylene azetidines. nih.gov This method allows for the creation of vicinal tertiary-quaternary stereocenters, a structural feature that could be incorporated into novel this compound analogues. nih.gov Another approach involves the stereoselective functionalization of existing azetidine rings. For example, the α-lithiation of 3-arylated N-protected azetidines followed by trapping with electrophiles has been shown to proceed with high diastereoselectivity. uni-muenchen.de

Gold-catalyzed intermolecular oxidation of alkynes has also been utilized for the flexible and stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov Furthermore, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines, which can be further oxidized to azetidine-2-carboxylic acids. nih.gov These methods provide a toolbox for the construction of enantiomerically pure and structurally complex azetidines related to this compound.

Stereoselective MethodKey FeaturesPotential for this compound
[3+1] Ring ExpansionCreates highly substituted methylene azetidines with excellent stereoselectivity. nih.govSynthesis of analogues with complex substitution patterns.
α-Lithiation/Electrophile TrappingDiastereoselective functionalization of the azetidine ring. uni-muenchen.deIntroduction of functional groups at the C3 position with stereocontrol.
Gold-Catalyzed Oxidative CyclizationFlexible synthesis of chiral azetidin-3-ones. nih.govAccess to key intermediates for further derivatization.
Cyclization of (2-aminoalkyl)oxiranesStereospecific formation of 2-(hydroxymethyl)azetidines. nih.govSynthesis of enantiopure building blocks.

Exploration of Bio-orthogonal Reactions Involving Azetidine Derivatives

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting possibilities for the application of azetidine derivatives in chemical biology. springernature.comyoutube.com The strained nature of the azetidine ring could be exploited in strain-promoted cycloaddition reactions, a cornerstone of bio-orthogonal chemistry. wikipedia.org

While the direct involvement of this compound in bio-orthogonal reactions is yet to be explored, the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions provide a conceptual framework. nih.govnih.gov For instance, an azetidine derivative could be functionalized with a strained alkyne or alkene, making it a reactive partner for an azide- or tetrazine-tagged biomolecule, respectively. researchgate.netnih.gov The development of such azetidine-based bio-orthogonal probes would enable the site-specific labeling and imaging of biomolecules in living cells. nih.gov

The synthesis of noncanonical amino acids containing strained rings for residue-specific bio-orthogonal reactions is an active area of research. nih.gov A future direction could involve the design and synthesis of a this compound-containing amino acid that can be genetically encoded into proteins, allowing for the introduction of this unique scaffold into biological systems.

Unexplored Reactivity and Transformation Pathways of the Azetidine Core

The reactivity of the azetidine ring is largely governed by its ring strain, which allows for selective ring-opening reactions under appropriate conditions. rsc.orgresearchwithrutgers.comresearchgate.net While nucleophilic ring-opening reactions of azetidines are well-documented, there remain unexplored transformation pathways for the this compound core. magtech.com.cn

The presence of the cyclopropyl group at the C2 position could influence the regioselectivity of ring-opening reactions. Lewis acid-catalyzed ring-opening with various nucleophiles could lead to the formation of functionalized γ-amino alcohols with the cyclopropyl moiety intact. The electronic effects of the substituents on the nitrogen atom and at other positions of the ring would play a crucial role in determining the outcome of these reactions. magtech.com.cn

Furthermore, the development of novel catalytic systems could unlock new reactivity patterns. For instance, lanthanide triflates have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org Exploring similar catalytic systems with substrates that would lead to a this compound core could provide new synthetic routes and opportunities for further functionalization. The unique combination of the strained azetidine and cyclopropane (B1198618) rings might also enable novel pericyclic reactions or rearrangements under thermal or photochemical conditions.

Multi-Component Reactions for Azetidine-Containing Compound Libraries

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of chemical libraries. nih.govnih.gov The application of MCRs to the synthesis of azetidine-containing compounds is a promising strategy for drug discovery and materials science. thieme-connect.de

While MCRs for the synthesis of other nitrogen heterocycles like pyrazoles and spirotetrahydrocarbazoles are well-established, their application to azetidines is an emerging field. beilstein-journals.orgbeilstein-journals.orgnih.gov A recently reported dual copper/photoredox-catalyzed multicomponent reaction for the allylation of azabicyclo[1.1.0]butanes provides a pathway to functionalized azetidines. thieme-connect.de This type of strain-release functionalization could be adapted to generate libraries of this compound derivatives with diverse substitution patterns at the C3 position.

Future research in this area could focus on the design of novel MCRs that directly construct the this compound scaffold from simple, readily available starting materials. For example, a pseudo-multicomponent reaction strategy, where one of the reactants undergoes an in-situ transformation before participating in the main reaction, could be explored. nih.gov The development of such MCRs would significantly accelerate the exploration of the chemical space around the this compound core.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-cyclopropyl-2-ethylazetidine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via transition metal-catalyzed reactions (e.g., palladium or copper complexes) under inert atmospheres. Key parameters include temperature control (e.g., −78°C for cyclopropanation) and solvent selection (e.g., THF or DCM). Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity. Reproducibility requires detailed reporting of catalyst loading, stoichiometry, and quenching methods. For novel derivatives, characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is mandatory .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm cyclopropane ring integrity via coupling constants (J=58J = 5-8 Hz for adjacent protons) and absence of undesired stereoisomers.
  • HPLC/MS : Assess purity (>95%) and detect byproducts.
  • X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives.
  • Elemental analysis : Validate empirical formulas. Cross-reference data with literature for known analogs .

Q. What analytical techniques are suitable for studying the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Use thermogravimetric analysis (TGA) at 25–150°C.
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC.
  • pH stability : Test in buffers (pH 1–13) for 24–72 hours. Quantify degradation products using LC-MS and compare with controls .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures.
  • Transition state analysis : Identify activation barriers for ring-opening pathways (e.g., acid-catalyzed vs. nucleophilic attack).
  • Solvent effects : Apply polarizable continuum models (PCM) to simulate reaction environments. Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^1H NMR shifts) for this compound analogs?

  • Methodological Answer :

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal broadening.
  • COSY/NOESY : Assign overlapping proton signals and confirm spatial proximity.
  • Isotopic labeling : Introduce 13^{13}C or 2^{2}H to trace ambiguous signals.
  • Comparative analysis : Cross-check with analogous compounds from peer-reviewed studies .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Design structure-activity relationship (SAR) studies:

  • Steric modulation : Introduce substituents at the ethyl or cyclopropyl groups and assay activity (e.g., enzyme inhibition).
  • Electronic effects : Vary electron-withdrawing/donating groups and measure Hammett σ values.
  • Molecular docking : Map binding interactions with target proteins (e.g., cytochrome P450 isoforms). Validate with in vitro assays (IC50_{50}) .

Data Presentation and Ethical Compliance

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s test for significance).
  • Error reporting : Use standard deviation (SD) or confidence intervals (CI) for replicates. Avoid raw data tables; summarize in figures with error bars .

Q. How should researchers address ethical considerations when handling this compound in biological assays?

  • Methodological Answer :

  • Safety protocols : Refer to Material Safety Data Sheets (MSDS) for toxicity data (e.g., LD50_{50}).
  • Institutional Review : Obtain approval from ethics committees for in vivo studies.
  • Waste disposal : Follow EPA guidelines for chemical degradation (e.g., hydrolysis under basic conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.